molecular formula C21H20N6OS2 B11266099 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B11266099
M. Wt: 436.6 g/mol
InChI Key: OMALLHDODNNONU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide is a complex organic compound that features a combination of several functional groups, including triazole, thiadiazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiadiazole intermediates, which are then coupled with the benzamide derivative. Common reagents used in these reactions include hydrazine, thiosemicarbazide, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles could be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethyl-N-(3-{5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H20N6OS2

Molecular Weight

436.6 g/mol

IUPAC Name

3,4-dimethyl-N-[3-[5-methyl-1-(3-methylsulfanylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C21H20N6OS2/c1-12-8-9-15(10-13(12)2)20(28)23-21-22-19(25-30-21)18-14(3)27(26-24-18)16-6-5-7-17(11-16)29-4/h5-11H,1-4H3,(H,22,23,25,28)

InChI Key

OMALLHDODNNONU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=CC=C4)SC)C)C

Origin of Product

United States

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